2,6-Bis(chloromethyl)-4-methylphenol molecular structure
2,6-Bis(chloromethyl)-4-methylphenol molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2,6-Bis(chloromethyl)-4-methylphenol
Abstract
This technical guide provides a comprehensive analysis of 2,6-Bis(chloromethyl)-4-methylphenol (CAS No. 5862-32-8), a pivotal chemical intermediate in advanced organic synthesis. The document elucidates the compound's molecular architecture, physicochemical properties, and established synthetic pathways. A core focus is placed on the reactivity of its defining chloromethyl functional groups, which are instrumental to its utility as a versatile building block. Detailed experimental protocols, spectroscopic characterization insights, and safety protocols are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.
Introduction and Foundational Characteristics
2,6-Bis(chloromethyl)-4-methylphenol, also known as 2,6-Bis(chloromethyl)-p-cresol, is a substituted phenol that serves as a highly reactive and versatile intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its structure is characterized by a p-cresol (4-methylphenol) core, functionalized with two chloromethyl groups at the ortho positions (2 and 6) relative to the hydroxyl group. This specific arrangement of functional groups dictates its chemical behavior, particularly the high reactivity of the benzylic-like chlorides, making it a valuable precursor in pharmaceutical and specialized chemical manufacturing.[2][3]
The fundamental properties of this compound are summarized below:
| Property | Value | Reference(s) |
| CAS Number | 5862-32-8 | [4][5] |
| Molecular Formula | C₉H₁₀Cl₂O | [4][5] |
| Molecular Weight | 205.08 g/mol | [5][6] |
| Synonyms | 2,6-Bis(chloromethyl)-p-cresol, 4-Methyl-2,6-bis(chloromethyl)phenol | [4][5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 76-83 °C | [4][5] |
| Boiling Point | 314.4 °C at 760 mmHg | [4][6] |
| Density | 1.285 g/cm³ | [4][6] |
Molecular Structure and Physicochemical Profile
The molecular architecture of 2,6-Bis(chloromethyl)-4-methylphenol is central to its reactivity. The phenol ring is activated by the electron-donating hydroxyl and methyl groups, which facilitates electrophilic substitution. The two chloromethyl groups are the primary sites of reactivity, behaving as potent electrophiles.
Caption: Synthesis via direct chloromethylation of p-cresol.
Route 2: Chlorination of 2,6-Bis(hydroxymethyl)-4-methylphenol
An alternative and often preferred route involves the chlorination of 2,6-Bis(hydroxymethyl)-p-cresol. This two-step approach first introduces hydroxymethyl groups via a base-catalyzed reaction of p-cresol with formaldehyde, followed by conversion of the hydroxyls to chlorides using a suitable chlorinating agent like thionyl chloride (SOCl₂) or hydrogen chloride. [7][8]This method can offer better control and higher purity of the final product.
Caption: Two-step synthesis via a diol intermediate.
Exemplary Experimental Protocol (Route 2)
This protocol is adapted from established methodologies for the synthesis of the intermediate and its subsequent chlorination. [7] Step 1: Synthesis of 2,6-Bis(hydroxymethyl)-p-cresol
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In a reaction vessel equipped with a stirrer, dissolve p-cresol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.
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Slowly add an aqueous solution of formaldehyde (e.g., 37 wt% formalin) to the vessel. A molar ratio of formaldehyde to p-cresol slightly greater than 2:1 is recommended. [8]3. Stir the mixture at a controlled temperature (e.g., 25-40°C) for an extended period (e.g., 24-96 hours) to ensure di-substitution. [8]4. After the reaction is complete, carefully neutralize the mixture with an acid (e.g., acetic acid) to precipitate the 2,6-Bis(hydroxymethyl)-p-cresol product.
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Isolate the solid product by filtration, wash with water, and dry.
Step 2: Chlorination to 2,6-Bis(chloromethyl)-4-methylphenol
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Suspend the dried 2,6-Bis(hydroxymethyl)-p-cresol in a suitable inert solvent such as dichloromethane (CH₂Cl₂). [7]2. Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the suspension while maintaining a controlled temperature.
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Stir the mixture for several hours (e.g., 12 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). [7]4. Upon completion, carefully quench the reaction and wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization to obtain 2,6-Bis(chloromethyl)-4-methylphenol as a white solid. [7]
Chemical Reactivity: The Role of the Chloromethyl Group
The synthetic utility of 2,6-Bis(chloromethyl)-4-methylphenol is dominated by the reactivity of the two chloromethyl groups. These groups are analogous to benzylic halides and are highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). [3][9]The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it a prime target for attack by a wide range of nucleophiles. [3][9] This reactivity allows for the facile introduction of various functionalities, making it a versatile building block for constructing larger, more complex molecular architectures.
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Common transformations include:
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Ether Synthesis: Reaction with alcohols or alkoxides (RO⁻) yields ethers.
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Amine Synthesis: Reaction with primary or secondary amines (R₂NH) yields substituted benzylamines.
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Ester Synthesis: Reaction with carboxylate salts (RCOO⁻) produces esters.
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Thioether Synthesis: Reaction with thiols or thiolates (RS⁻) forms thioethers.
Spectroscopic Characterization Profile
While specific spectra require empirical measurement, the molecular structure allows for the prediction of key spectroscopic features essential for its characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl (CH₃) protons around 2.3 ppm, a singlet for the two equivalent aromatic protons (at positions 3 and 5) around 7.1 ppm, a singlet for the benzylic protons of the two equivalent chloromethyl (CH₂Cl) groups around 4.7 ppm, and a broad singlet for the phenolic hydroxyl (OH) proton, whose chemical shift is dependent on concentration and solvent. [7]* ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the four distinct aromatic carbons (C1-OH, C2/6-CH₂Cl, C3/5-H, C4-CH₃), and the chloromethyl carbons.
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), aliphatic C-H stretches (around 2850-3000 cm⁻¹), aromatic C=C stretches (around 1450-1600 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 204. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1).
Safety, Handling, and Storage
2,6-Bis(chloromethyl)-4-methylphenol is classified as a hazardous substance and requires careful handling.
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Hazards: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation. [5][10]It is classified as a combustible solid. [5]* Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles or face shield, and a dust mask (e.g., N95 type), should be worn at all times when handling the compound. [5][11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [11][12]Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [1][12]
Conclusion
2,6-Bis(chloromethyl)-4-methylphenol is a chemical intermediate of significant value, defined by the strategic placement of its reactive chloromethyl groups on a phenol core. Its well-established synthetic routes and the predictable, versatile reactivity of its functional groups make it an indispensable tool for synthetic chemists in academia and industry. A thorough understanding of its molecular structure, properties, and handling requirements, as detailed in this guide, is paramount for its safe and effective use in the development of novel pharmaceuticals and advanced materials.
References
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LookChem. (n.d.). 2,6-BIS(CHLOROMETHYL)-4-METHYLPHENOL, 97|5862-32-8. Retrieved from [Link]
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Alfa Chemical. (n.d.). 2,6-bis(chloromethyl)-4-methylphenol CAS No.: 5862-32-8. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,6-Bis(chloromethyl)-4-methylphenol: A Deep Dive into Chemical Manufacturing. Retrieved from [Link]
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Stenutz. (n.d.). 2,6-bis(chloromethyl)-4-methylphenol. Retrieved from [Link]
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Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
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LookChem. (n.d.). 2,6-BIS(CHLOROMETHYL)-4-METHYLPHENOL, 97 | CAS No.5862-32-8 Synthetic Routes. Retrieved from [Link]
- Google Patents. (1978). JPS5379830A - Praparation of 2,6-dichloro-4-methylphenol.
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